L-ORNITHINE:HCL (5,5-D2)
Description
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Properties
Molecular Weight |
170.63 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational Significance of L Ornithine in Core Metabolic Networks
L-ornithine is a key intermediate in the urea (B33335) cycle, a metabolic pathway that converts toxic ammonia (B1221849) into urea for excretion. creative-proteomics.comwikipedia.org This process is essential for the disposal of excess nitrogen from the body. drugbank.com Within the urea cycle, L-ornithine is a product of the enzyme arginase acting on L-arginine and serves as a substrate for ornithine transcarbamylase, which catalyzes its reaction with carbamoyl (B1232498) phosphate (B84403) to form L-citrulline. creative-proteomics.comspringermedizin.de
Beyond the urea cycle, L-ornithine is a precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine. creative-proteomics.comweizmann.ac.il These molecules are vital for numerous cellular processes, including cell division, DNA stabilization, and protein synthesis. creative-proteomics.com The synthesis of polyamines from L-ornithine is initiated by the enzyme ornithine decarboxylase (ODC). weizmann.ac.il The availability of L-ornithine can be a rate-limiting factor in polyamine production. ahajournals.orgatsjournals.org
Furthermore, L-ornithine is interconnected with other metabolic pathways. It can be synthesized from L-arginine and is also involved in the biosynthesis of proline. drugbank.comchemicalbook.com In some organisms, L-ornithine is produced via the acetyl-glutamate cycle. researchgate.net The metabolic importance of L-ornithine is underscored by its role in ammonia detoxification, tissue repair, and immune system modulation. creative-proteomics.comdrugbank.com
Principles of Stable Isotope Labeling for Elucidating Metabolic Fluxes
Stable isotope labeling is a powerful technique used in metabolic flux analysis (MFA) to quantitatively study the rates of metabolic reactions, known as fluxes. creative-proteomics.comnih.gov This method involves introducing molecules containing stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a biological system. creative-proteomics.comsymeres.com These labeled compounds act as tracers, allowing researchers to follow their transformation through various metabolic pathways. creative-proteomics.comclearsynth.com
The fundamental principle of stable isotope labeling is that the isotopic composition of metabolites is determined by the metabolic fluxes. nih.govresearchgate.net By measuring the distribution of isotopes in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, scientists can infer the rates of the reactions that produced them. creative-proteomics.comthalesnano.com This approach provides a dynamic view of metabolism that cannot be obtained by simply measuring metabolite concentrations. nih.govresearchgate.net
Deuterium-labeled compounds are particularly useful in these studies. clearsynth.comclearsynth.com The replacement of hydrogen with deuterium, a heavier isotope, can sometimes lead to a "kinetic isotope effect," where the rate of a chemical reaction is altered. symeres.com This effect can be exploited to gain insights into reaction mechanisms. symeres.comthalesnano.com More commonly, deuterated compounds serve as excellent tracers for following metabolic pathways and quantifying the contribution of different precursors to a particular product. clearsynth.com
Role of L Ornithine:hcl 5,5 D2 As a High Resolution Research Probe
Stable Isotope Tracing Strategies
Stable isotope tracing is a powerful technique used to follow the metabolic fate of molecules within a biological system. By introducing a labeled compound like L-ORNITHINE:HCL (5,5-D2), researchers can track the movement of the deuterium label as the ornithine molecule is converted into various downstream metabolites. springernature.com This provides a dynamic map of metabolic activity, offering insights that cannot be obtained from measuring static metabolite concentrations alone. sigmaaldrich.com L-Ornithine is a central intermediate in the urea (B33335) cycle, also known as the ornithine cycle, which is critical for the detoxification of ammonia (B1221849) in the liver. creative-proteomics.comwikipedia.org
Design of Pulse-Chase Experiments with Deuterated L-Ornithine
Pulse-chase analysis is an experimental strategy used to study the processing and trafficking of molecules over time. In the context of L-ORNITHINE:HCL (5,5-D2), a typical experiment involves two phases:
The "Pulse": Cells or organisms are exposed to a medium containing L-ORNITHINE:HCL (5,5-D2) for a short period. During this pulse, the labeled ornithine is taken up by the cells and begins to be incorporated into metabolic pathways. For example, in studies of protein maturation and trafficking, radiolabeled ornithine has been used to track the synthesis and movement of amino acid transporters. nih.gov
The "Chase": After the pulse, the medium is replaced with one containing an excess of unlabeled L-ornithine. This effectively stops the incorporation of the labeled form. Researchers then collect samples at various time points during the chase phase.
By analyzing the distribution of the deuterium label in ornithine and its metabolites at each time point, scientists can determine the rate at which ornithine is consumed and converted into other compounds, such as citrulline and arginine in the urea cycle. creative-proteomics.comwikipedia.org This approach has been used to investigate the stability and degradation of key regulatory proteins involved in polyamine synthesis, a pathway that begins with ornithine. nih.gov For instance, pulse-chase experiments have demonstrated how the presence of polyamines can inhibit the degradation of ornithine decarboxylase (ODC) antizyme, a protein that controls ornithine's conversion. nih.gov
Steady-State Isotopic Labeling Approaches
In contrast to the short-term dynamics studied in pulse-chase experiments, steady-state isotopic labeling aims to achieve isotopic equilibrium within a metabolic system. This is often accomplished in cell culture using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). acs.org In such an approach, cells are cultured for an extended period (typically several cell doublings) in a medium where a standard amino acid is completely replaced by its stable isotope-labeled counterpart, such as L-ORNITHINE:HCL (5,5-D2).
Once the cells reach a steady state, the isotopic enrichment of the intracellular L-ornithine pool and its downstream metabolites will be constant. By comparing the isotopic enrichment patterns between different experimental conditions (e.g., a control cell line vs. a disease model), researchers can identify changes in metabolic pathway utilization. This method provides a quantitative snapshot of the metabolic flux distribution throughout a network under specific physiological or pathological conditions. acs.org L-ORNITHINE:HCL (5,5-D2) is included in commercially available kits designed for this type of quantitative metabolomic analysis. sigmaaldrich.com
Determination of Metabolic Flux Ratios using L-ORNITHINE:HCL (5,5-D2)
Metabolic flux analysis is a technique used to measure the rates of reactions within a metabolic network. springernature.com Using a tracer like L-ORNITHINE:HCL (5,5-D2) allows for the direct measurement of flux through pathways involving ornithine. The urea cycle is a prime example where this is applied. creative-proteomics.com
The process involves introducing the labeled ornithine and, after a certain period, extracting metabolites and analyzing their isotopic composition using mass spectrometry. springernature.com As L-ORNITHINE:HCL (5,5-D2) enters the urea cycle, the deuterium label is carried forward to subsequent intermediates. The key steps include:
L-ornithine combines with carbamoyl (B1232498) phosphate (B84403) to form L-citrulline. creative-proteomics.comwikipedia.org
L-citrulline is converted to argininosuccinate, and then to L-arginine. creative-proteomics.comwikipedia.org
L-arginine is cleaved to produce urea and regenerate L-ornithine. creative-proteomics.comwikipedia.org
By measuring the ratio of labeled (deuterated) to unlabeled L-citrulline and L-arginine, scientists can calculate the flux ratio, which represents the rate of production of these metabolites from the initial ornithine pool. This quantitative assessment is crucial for understanding the functional capacity of the urea cycle, particularly in the context of liver diseases or inborn errors of metabolism where the cycle may be impaired. creative-proteomics.com
Advanced Analytical Techniques for L-ORNITHINE:HCL (5,5-D2) Detection
The detection and quantification of L-ORNITHINE:HCL (5,5-D2) and its metabolites rely on highly sensitive and specific analytical methods. Mass spectrometry (MS) is the cornerstone technology for this purpose, often coupled with a chromatographic separation step. creative-proteomics.com
Mass Spectrometry (MS)-Based Methodologies
MS-based methods are ideal for stable isotope tracing because they can differentiate between the isotopically labeled compound and its natural, unlabeled form based on their mass-to-charge (m/z) ratio. buchem.com For amino acid analysis, tandem mass spectrometry (MS/MS) is frequently employed due to its high specificity and ability to quantify analytes in complex biological matrices like plasma or cell extracts. creative-proteomics.comiu.edumdpi.com L-ORNITHINE:HCL (5,5-D2) is commonly used as an internal standard in these assays to ensure accurate quantification of endogenous L-ornithine by correcting for variations during sample preparation and analysis. d-nb.infouni-muenchen.delumiprobe.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for analyzing the isotopic profile of ornithine. nih.govmdpi.com A typical workflow involves simple protein precipitation from the biological sample, followed by direct injection into the LC-MS/MS system. iu.edu
Chromatographic Separation: Because amino acids like ornithine are highly polar, they are poorly retained on traditional reversed-phase C18 columns. mdpi.com To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode. d-nb.inforesearchgate.netbath.ac.uk HILIC columns use a polar stationary phase and a mobile phase with a high organic solvent content, enabling robust retention and excellent separation of polar compounds without the need for chemical derivatization. creative-proteomics.commdpi.comoup.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Acquity UPLC BEH Amide (2.1x100 mm, 1.7 µm) | d-nb.info |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) in water with 0.15% formic acid | d-nb.info |
| Mobile Phase B | 10 mM ammonium formate in 85% acetonitrile (B52724) with 0.15% formic acid | d-nb.info |
| Flow Rate | 0.4 mL/min | d-nb.info |
| Total Run Time | ~18 minutes (including equilibration) | d-nb.info |
Isotopic Profile Detection: The mass spectrometer is typically operated in positive electrospray ionization (ESI+) mode. For quantitative analysis, Multiple Reaction Monitoring (MRM) is used. nih.govmetwarebio.com In MRM, the mass spectrometer is programmed to select a specific precursor ion (the m/z of the protonated molecule) and then monitor for a specific product ion generated after fragmentation. This highly specific mass transition allows for precise quantification even at low concentrations. spectroscopyonline.com
For L-ornithine and its deuterated analog, the key MRM transitions are monitored simultaneously. The +2 Dalton mass shift of the deuterated standard allows for its clear distinction from the endogenous compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| L-Ornithine (Endogenous) | 133.1 | 70.1 / 116.1 | spectroscopyonline.com |
| L-ORNITHINE (5,5-D2) | 135.1 | 72.2 | d-nb.info |
By measuring the peak area of the endogenous ornithine and comparing it to the peak area of the known amount of added L-ORNITHINE:HCL (5,5-D2) internal standard, researchers can accurately determine the concentration of ornithine in the original sample. d-nb.info When used as a tracer, the appearance of the m/z 135.1 signal in downstream metabolites confirms its metabolic conversion and allows for flux calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, and chemical environment of molecules.
Deuterium (²H) NMR spectroscopy directly observes the signals from deuterium nuclei in a molecule. utoronto.ca The use of specifically labeled compounds like L-ORNITHINE:HCL (5,5-D2) allows researchers to trace the fate of the deuterium label in metabolic pathways. researchgate.net When L-ORNITHINE:HCL (5,5-D2) is introduced into a biological system, the deuterium atoms at the 5-position can be tracked as ornithine is converted into other metabolites.
The chemical shift of the deuterium signal in the ²H NMR spectrum provides information about the chemical environment of the deuterium atom, allowing for the identification of the metabolite it has been incorporated into. acs.org This technique is particularly powerful for metabolic mapping as it provides direct evidence of the transformation of the labeled molecule and the specific position of the label in the product molecules.
Multidimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide correlations between different nuclei in a molecule, such as ¹H, ¹³C, and ¹⁵N. plos.orgsemanticscholar.org These techniques are invaluable for elucidating complex metabolic pathways and understanding the scrambling of atoms within metabolic networks.
When L-ORNITHINE:HCL (5,5-D2) is used in combination with other stable isotope labels, such as ¹³C or ¹⁵N, multidimensional NMR can be used to follow the fate of multiple atoms simultaneously. plos.orgsemanticscholar.org For example, by analyzing the NMR spectra of metabolites derived from labeled ornithine, researchers can determine how the carbon and nitrogen atoms have been rearranged or "scrambled" during metabolic processes. This provides detailed insights into the activities of specific enzymes and the interconnectivity of metabolic pathways. plos.org The use of stable isotope labeling enhances the sensitivity and resolution of these experiments, making it possible to study metabolites present at low concentrations. semanticscholar.org
Chromatographic Separation Techniques for L-ORNITHINE:HCL (5,5-D2) and its Metabolites
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
Given that L-ornithine and its metabolites are often part of complex biological mixtures, chromatographic separation is a crucial step before analysis by mass spectrometry or NMR. nih.gov Several chromatographic techniques are employed for the separation of L-ORNITHINE:HCL (5,5-D2) and its metabolic products.
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. wikipedia.orgbio-rad.com Since amino acids like ornithine are charged molecules, IEC is an effective method for their separation. researchgate.netharvardapparatus.com The separation is achieved by using a charged stationary phase that reversibly binds the charged analytes. bio-rad.com The bound molecules can then be eluted by changing the pH or ionic strength of the mobile phase. harvardapparatus.com IEC has been successfully used for the separation of ornithine from other amino acids and its various isoforms. researchgate.netnih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of polar compounds like amino acids. d-nb.infohelixchrom.com It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. hpst.cz This technique has been shown to provide excellent separation of underivatized amino acids, including ornithine. d-nb.infochromatographyonline.com
Reversed-Phase Liquid Chromatography (RPLC): While less common for highly polar underivatized amino acids, RPLC can be used, often with the addition of an ion-pairing agent to the mobile phase to improve retention of polar analytes. chromatographyonline.com Derivatization of the amino acids to make them less polar is another strategy to enable their separation by RPLC. acs.org
Table 2: Chromatographic Methods for Ornithine Separation
| Chromatographic Technique | Principle of Separation | Application for Ornithine |
|---|---|---|
| Ion-Exchange Chromatography | Separation based on net charge. wikipedia.orgbio-rad.com | Effective for separating charged amino acids like ornithine. researchgate.netharvardapparatus.com |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a water-enriched layer on the stationary phase and the mobile phase. helixchrom.com | Ideal for separating polar compounds like underivatized ornithine. d-nb.infochromatographyonline.com |
Investigations into Urea Cycle Dynamics and Nitrogen Handling
L-Ornithine is a key intermediate in the urea cycle, a critical metabolic pathway that detoxifies ammonia by converting it into urea for excretion. wikipedia.org The use of L-ORNITHINE:HCL (5,5-D2) allows for precise tracking of its movement and transformation within this cycle.
Tracing Carbon and Nitrogen Flux through Urea Cycle Intermediates
The deuterium label on L-ORNITHINE:HCL (5,5-D2) enables researchers to monitor the flux of both carbon and nitrogen atoms as ornithine participates in the urea cycle. Ornithine transcarbamylase catalyzes the reaction between ornithine and carbamoyl phosphate to form citrulline. wikipedia.org By tracking the deuterium-labeled ornithine, the rate of its conversion to citrulline and subsequently to other intermediates like arginine can be quantified. physiology.orgnih.gov This provides valuable data on the efficiency and capacity of the urea cycle under various physiological conditions, such as in response to high protein diets or in disease states like liver disorders. nih.gov Studies have utilized multi-tracer approaches, including isotopically labeled arginine and ornithine, to simultaneously measure the kinetics of these amino acids, offering a comprehensive view of whole-body arginine and ornithine metabolism. physiology.orgphysiology.org
Mechanisms of Ammonia Incorporation and Detoxification within Cellular Systems
Ammonia is a toxic byproduct of amino acid catabolism, and its efficient removal is vital for cellular health. mdpi.com The urea cycle is the primary pathway for ammonia detoxification in the liver. nih.gov L-ornithine plays a central role in this process by acting as a carrier molecule for nitrogen groups. wikipedia.org By introducing L-ORNITHINE:HCL (5,5-D2) into cellular systems, researchers can investigate the dynamics of ammonia incorporation into the urea cycle. nih.govmdpi.com The labeled ornithine allows for the measurement of the rate at which it facilitates the conversion of ammonia into urea, providing insights into the mechanisms of ammonia detoxification. mdpi.com This is particularly relevant in studying conditions characterized by hyperammonemia, where the urea cycle may be impaired. nih.gov
Research on Polyamine Biosynthesis Pathways
Polyamines, such as putrescine, spermidine, and spermine, are essential polycationic molecules involved in numerous cellular processes, including cell growth, differentiation, and apoptosis. nih.govnih.gov L-ornithine is the direct precursor for the synthesis of putrescine, the first and rate-limiting step in polyamine biosynthesis. frontiersin.orgfrontiersin.org
Deuterium Incorporation Patterns into Putrescine, Spermidine, and Spermine
The use of L-ORNITHINE:HCL (5,5-D2) allows for the direct tracing of the ornithine carbon skeleton into the polyamine pathway. The enzyme ornithine decarboxylase (ODC) catalyzes the conversion of ornithine to putrescine. frontiersin.orgresearchgate.net By analyzing the mass spectra of putrescine, spermidine, and spermine, researchers can detect the incorporation of deuterium from the labeled ornithine. nih.gov This provides definitive evidence of the biosynthetic pathway and allows for the quantification of polyamine synthesis rates. rsc.org Such studies have been instrumental in understanding the regulation of polyamine levels in various cell types and tissues. escholarship.orgresearchgate.net
| Precursor | Product | Key Enzyme | Deuterium Incorporation |
| L-ORNITHINE:HCL (5,5-D2) | Putrescine | Ornithine Decarboxylase (ODC) | Yes |
| Putrescine | Spermidine | Spermidine Synthase | Indirectly from labeled Putrescine |
| Spermidine | Spermine | Spermine Synthase | Indirectly from labeled Spermidine |
Regulatory Mechanisms of Ornithine Decarboxylase Activity
Ornithine decarboxylase (ODC) is a highly regulated enzyme, and its activity is a critical control point for polyamine biosynthesis. frontiersin.orgfrontiersin.org L-ORNITHINE:HCL (5,5-D2) can be used in assays to study the factors that influence ODC activity. frontiersin.orgresearchgate.net By providing a labeled substrate, researchers can accurately measure the rate of putrescine formation under different experimental conditions, such as in the presence of potential inhibitors or activators of ODC. frontiersin.org These studies are crucial for understanding how cells control their polyamine pools and have implications for developing therapeutic strategies targeting ODC in diseases like cancer, where polyamine metabolism is often dysregulated. frontiersin.org
Studies on L-Ornithine Interconversion with Related Amino Acids
An essential, non-proteinogenic amino acid, L-ornithine is a central hub in cellular metabolism. The introduction of stable isotope-labeled variants, such as L-ORNITHINE:HCL (5,5-D2), has provided researchers with a powerful tool for metabolic tracing. nih.govmdpi.com By replacing specific hydrogen atoms with their heavier isotope, deuterium, at the C-5 position, this molecule becomes a chemical tracer. Its path through various biochemical reactions can be monitored using mass spectrometry, allowing for the precise mapping and quantification of metabolic fluxes without perturbing the biological system. nih.govnih.gov This technique is instrumental in moving beyond static measurements of metabolite concentrations to a dynamic understanding of pathway activity. physiology.org
Enzymatic Mechanism and Kinetic Studies Utilizing L Ornithine:hcl 5,5 D2
Analysis of Deuterium (B1214612) Isotope Effects in Ornithine-Dependent Enzymes
The primary application of L-ORNITHINE:HCL (5,5-D2) in enzymatic studies is the measurement of the deuterium kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org Since a carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, it requires more energy to break. youtube.com Consequently, if the cleavage of a C-H bond at the C-5 position of ornithine is the rate-determining step of an enzymatic reaction, the reaction will proceed more slowly with L-ORNITHINE:HCL (5,5-D2) as the substrate compared to its non-deuterated counterpart. This phenomenon results in a "normal" primary KIE, where the ratio of rates (kH/kD) is greater than 1.
Several ornithine-dependent enzymes are prime candidates for such studies:
Ornithine δ-Aminotransferase (OAT): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the reversible transfer of the δ-amino group from the C-5 position of L-ornithine to α-ketoglutarate, yielding glutamate-γ-semialdehyde and L-glutamate. mdpi.com The mechanism involves the abstraction of a proton from the C-5 position. Studies on ornithine 5-aminotransferase from Bacillus species have shown that the enzyme stereospecifically abstracts the pro-S hydrogen from the C-5 position of L-ornithine. nih.gov The use of L-ORNITHINE:HCL (5,5-D2) would directly probe the kinetic significance of this step. A significant KIE would provide strong evidence that C-H bond cleavage is a rate-limiting or partially rate-limiting step in the catalytic cycle.
Ornithine Cyclodeaminase: This enzyme catalyzes the conversion of L-ornithine to L-proline, a reaction that involves the removal of the α-amino group and the cyclization of the molecule. While the primary action is not at the C-5 position, conformational changes during substrate binding could be influenced by deuterium substitution, potentially leading to a smaller, secondary KIE.
The magnitude of the observed KIE can provide deep insights into the transition state of the reaction.
| Enzyme | Catalyzed Reaction Involving C-5 of Ornithine | Expected Primary KIE (kH/kD) with L-ORNITHINE:HCL (5,5-D2) | Mechanistic Implication of a Large KIE (>2) |
| Ornithine δ-Aminotransferase (OAT) | Transfer of δ-amino group from C-5 | > 1 | C-H bond cleavage at the C-5 position is a rate-determining step. |
| Ornithine 4,5-Aminomutase | Rearrangement of the terminal amine from C-5 to C-4 | > 1 | Hydrogen abstraction from the C-5 position is kinetically significant. |
Probing Enzyme Active Site Chemistry and Substrate Binding
L-ORNITHINE:HCL (5,5-D2) is a valuable probe for understanding the environment of an enzyme's active site and the specifics of substrate binding. The active site is a highly specific three-dimensional pocket where catalysis occurs. libretexts.org
The "induced-fit" model of enzyme action suggests that the binding of a substrate can cause a conformational change in the enzyme's active site to achieve optimal orientation for catalysis. libretexts.org While deuterium substitution does not change the molecule's chemical properties, the change in vibrational frequencies of the C-D bonds compared to C-H bonds can subtly alter the energetics of substrate binding and the conformational dynamics of the enzyme-substrate complex. These subtle changes can sometimes be detected through sensitive biophysical techniques, providing clues about the forces governing substrate recognition and positioning.
In the case of human ornithine aminotransferase, structural studies have identified key residues, such as Tyr55 and Arg180, that are crucial for coordinating with the substrate. nih.gov Using L-ORNITHINE:HCL (5,5-D2) in conjunction with techniques like nuclear magnetic resonance (NMR) spectroscopy could reveal details about the proximity and interaction of the C-5 position of ornithine with specific amino acid residues in the active site.
Determination of Reaction Mechanisms and Catalytic Intermediates
Isotope labeling is a cornerstone for elucidating complex enzymatic reaction mechanisms. By tracing the fate of the deuterium atoms from L-ORNITHINE:HCL (5,5-D2) into products and intermediates, researchers can map the flow of atoms through a catalytic cycle.
For PLP-dependent enzymes like OAT, the reaction proceeds through a "ping-pong" mechanism involving several distinct steps and intermediates, such as external aldimines and pyridoxamine phosphate (B84403) (PMP). mdpi.com The reaction involves the transfer of the δ-amino group from ornithine to the PLP cofactor, followed by hydrolysis to release glutamate-γ-semialdehyde, leaving the enzyme in a PMP form. mdpi.com
Structural Biology Insights from Deuterium Labeling in Enzyme-Substrate Complexes
Deuterium labeling provides significant advantages in structural biology techniques aimed at visualizing enzyme-substrate complexes at atomic resolution. While X-ray crystallography is a powerful method for determining protein structures, it is often difficult to pinpoint the exact locations of hydrogen atoms due to their low electron density.
By substituting hydrogen with deuterium, two main techniques can benefit:
Neutron Crystallography: This technique is sensitive to the positions of atomic nuclei. Since deuterium has a much larger neutron scattering cross-section than hydrogen, it can be easily located in a neutron diffraction map. A crystal structure of an enzyme-substrate complex using L-ORNITHINE:HCL (5,5-D2) could unambiguously determine the orientation of the C-5 position within the active site and identify the specific residues involved in hydrogen bonding or catalysis.
Biomolecular Nuclear Magnetic Resonance (NMR): For large protein molecules, NMR spectra can be exceedingly complex due to the sheer number of signals from hydrogen atoms. Deuterium labeling simplifies these spectra because deuterium is effectively "silent" in standard ¹H-NMR experiments. Using specifically labeled substrates like L-ORNITHINE:HCL (5,5-D2) in NMR studies of enzyme-substrate complexes can help to reduce spectral overlap and facilitate the structural analysis of the bound substrate and its interactions within the active site. isotope.comisotope.com This approach is particularly useful for studying the dynamics and conformational changes that occur during the catalytic cycle.
Application of L Ornithine:hcl 5,5 D2 in Diverse Model Biological Systems
Microbial Systems for L-Ornithine Biosynthesis and Degradation Research
Microorganisms provide versatile platforms for studying the production and breakdown of L-ornithine. The use of L-ORNITHINE:HCL (5,5-D2) is instrumental in quantifying the efficiency of engineered pathways and discovering novel metabolic routes.
Pathway Engineering and Metabolic Flux Redirection in Microorganisms (e.g., Corynebacterium glutamicum, Escherichia coli)
Corynebacterium glutamicum is a key industrial bacterium used for the large-scale production of amino acids, including L-ornithine. oup.com Metabolic engineering strategies aim to maximize production by redirecting carbon flux towards the target molecule. Stable isotope tracing with compounds like L-ORNITHINE:HCL (5,5-D2) is essential for quantifying the impact of these genetic modifications. fz-juelich.de
Researchers employ a systematic approach to enhance L-ornithine yields. Key strategies include:
Blocking Competing Pathways: Deleting genes such as argF (encoding ornithine carbamoyltransferase) prevents the conversion of L-ornithine into L-citrulline, a crucial step in the arginine biosynthesis pathway. nih.gov
Deregulation of Biosynthesis: The deletion of the arginine repressor gene, argR, removes negative feedback regulation on the L-arginine operon, leading to increased expression of ornithine synthesis genes. nih.gov
Enhancing Precursor Supply: Redirecting carbon flux from the central carbon metabolism towards glutamate (B1630785), the precursor for ornithine, is a common strategy. This can involve attenuating the activity of enzymes like oxoglutarate dehydrogenase.
Improving Export: Overexpression of transporter proteins, such as LysE, has been shown to enhance the secretion of L-ornithine out of the cell, thereby preventing intracellular accumulation that could inhibit biosynthesis. nih.gov
By introducing L-ORNITHINE:HCL (5,5-D2) into the culture medium and analyzing its incorporation into intracellular and extracellular metabolites, researchers can precisely measure the flux through the engineered pathways and identify remaining bottlenecks.
| Genetic Modification | Target Gene(s) | Purpose | Reported Effect on L-Ornithine Titer |
|---|---|---|---|
| Deletion | argF | Block conversion of L-ornithine to L-citrulline | Significant increase in L-ornithine accumulation nih.gov |
| Deletion | argR | Remove feedback repression of arginine operon | Increased expression of biosynthetic genes nih.gov |
| Overexpression | argCJBD | Strengthen the L-ornithine synthesis pathway | Increase in L-ornithine production titer nih.gov |
| Overexpression | lysE | Enhance L-ornithine export from the cell | 21.8% increase in L-ornithine yield in an engineered strain nih.gov |
| Attenuation | pgi, zwf | Redirect carbon flux to the pentose (B10789219) phosphate (B84403) pathway for NADPH supply | Improved L-ornithine yield from 261.3 to 417.2 mg/L in a base strain nih.gov |
Anaerobic Degradation Pathways in Specific Bacterial Species
Certain anaerobic bacteria, particularly within the genus Clostridium, utilize L-ornithine as a substrate in a process similar to the Stickland reaction, where one amino acid is oxidized while another is reduced. nih.gov L-ornithine can uniquely serve as both an electron donor and acceptor. nih.gov Isotope tracing with L-ORNITHINE:HCL (5,5-D2) is critical for elucidating these complex pathways.
The oxidative degradation pathway involves several key enzymatic steps:
Racemization: L-ornithine is first converted to D-ornithine by an ornithine racemase (Orr).
Isomerization: D-ornithine aminomutase (OraS/OraE) rearranges the molecule to (2R,4S)-2,4-diaminopentanoate.
Dehydrogenation: A dehydrogenase (Ord) removes an amino group, generating ammonia (B1221849).
Thiolysis: Finally, a thiolase (OrtA/OrtB) cleaves the molecule, yielding acetyl-CoA and L-alanine, with subsequent ATP production. nih.gov
By feeding bacteria L-ORNITHINE:HCL (5,5-D2) and tracking the deuterium (B1214612) label, researchers can confirm the sequence of these reactions and quantify the flux through both oxidative and reductive branches of ornithine metabolism under anaerobic conditions. nih.gov
| Enzyme | Gene(s) | Function |
|---|---|---|
| Ornithine Racemase | orr | Converts L-ornithine to D-ornithine nih.gov |
| D-Ornithine Aminomutase | oraS, oraE | Converts D-ornithine to 2,4-diaminopentanoate (B1235806) nih.gov |
| 2,4-Diaminopentanoate Dehydrogenase | ord | Oxidative deamination to 2-amino-4-ketopentanoate nih.gov |
| 2-Amino-4-ketopentanoate Thiolase | ortA, ortB | Thiolytic cleavage to acetyl-CoA and L-alanine nih.gov |
Cell Culture Models for In Vitro Metabolic Investigations
Mammalian cell cultures offer controlled environments to study the intricate roles of L-ornithine in cellular physiology and disease. L-ORNITHINE:HCL (5,5-D2) allows for precise tracking of ornithine utilization within different cellular compartments and pathways.
Elucidation of Intracellular Ornithine Pool Dynamics
Within a cell, metabolites like ornithine are not uniformly distributed but exist in distinct pools, particularly between the cytosol and mitochondria. L-ornithine is a key player in the urea (B33335) cycle, which spans both compartments. nih.gov Using L-ORNITHINE:HCL (5,5-D2), researchers can perform pulse-chase experiments to determine the kinetics of ornithine transport across the mitochondrial membrane and its incorporation into downstream products like citrulline and arginine. This helps quantify the size and turnover rate of distinct metabolic pools, providing insights into the regulation of nitrogen metabolism. nih.gov
Characterization of Metabolic Adaptations in Response to Perturbations
Cells constantly adapt their metabolism in response to external stimuli or stress, such as nutrient availability or oxidative stress. L-ornithine has been shown to have a protective effect against oxidative stress-induced cell death in human kidney proximal tubular cells. nih.gov By introducing a stressor like hydrogen peroxide to a cell culture and simultaneously providing L-ORNITHINE:HCL (5,5-D2), scientists can trace how ornithine metabolism is altered. This can reveal whether it is increasingly converted into polyamines, which have roles in stress resistance, or if its flux through other pathways is modified. Such studies are crucial for understanding the metabolic reprogramming that underlies cellular defense mechanisms. nih.govnih.gov
Isolated Organ or Tissue Perfusion Studies for Organ-Specific Metabolism
Studying metabolism in a whole organism is complicated by the interplay between different organs. Isolated organ perfusion allows for the investigation of a single organ's metabolic function in a controlled ex vivo setting. In this technique, an organ (e.g., liver or heart) is surgically removed and maintained in a viable state by circulating a nutrient-rich, oxygenated solution (perfusate) through its vasculature.
By adding L-ORNITHINE:HCL (5,5-D2) to the perfusate of an isolated rat heart, for example, researchers can directly measure the organ's capacity to take up and metabolize ornithine. nih.gov The activity of key enzymes like ornithine decarboxylase, the rate-limiting enzyme in polyamine synthesis, can be assessed by measuring the appearance of deuterated downstream metabolites in the tissue and the effluent perfusate. This approach provides quantitative data on organ-specific metabolic rates and pathway activities, free from systemic influences. nih.gov
Computational and Systems Biology Approaches in Conjunction with L Ornithine:hcl 5,5 D2 Data
Metabolic Network Reconstruction and Flux Balance Analysis Integration
Metabolic network reconstruction is the process of assembling a comprehensive, genome-scale model of an organism's metabolic pathways. These reconstructions consist of all known metabolic reactions and the genes that encode the enzymes catalyzing them. Flux Balance Analysis (FBA) is a mathematical technique used to predict the flow of metabolites (fluxes) through these reconstructed networks, typically with the objective of optimizing a specific cellular function, such as biomass production.
The integration of data from L-ORNITHINE:HCL (5,5-D2) tracing studies significantly enhances the accuracy and predictive power of FBA models. By providing empirical data on the rates of specific reactions involving ornithine, the tracer data constrains the solution space of the FBA model, leading to more physiologically relevant predictions.
For example, L-ornithine is a key intermediate in the urea (B33335) cycle and a precursor for the synthesis of proline, polyamines, and citrulline. By administering L-ORNITHINE:HCL (5,5-D2) and measuring the isotopic enrichment in these downstream metabolites, researchers can quantify the flux through these respective pathways. This data can then be used to refine the stoichiometric matrix of the metabolic network reconstruction and set constraints on the reaction rates in the FBA model.
Table 1: Example of Flux Data Integration from L-ORNITHINE:HCL (5,5-D2) Tracing
| Parameter | Description | Value (mmol/kg/h) | Constraint in FBA Model |
| Measured Flux | |||
| Ornithine to Citrulline | Rate of conversion of ornithine to citrulline in the urea cycle. | 0.5 | v_OTC = 0.5 |
| Ornithine to Proline | Rate of conversion of ornithine to proline via ornithine aminotransferase. | 0.2 | v_OAT = 0.2 |
| Model Prediction | |||
| Arginine Synthesis | Predicted rate of arginine synthesis from citrulline. | 0.45 | 0.4 <= v_ASS <= 0.5 |
This table is illustrative and demonstrates how experimentally determined flux data from L-ORNITHINE:HCL (5,5-D2) tracing can be used to constrain a Flux Balance Analysis (FBA) model. The values are hypothetical.
Isotopic Mass Isotopomer Distribution Analysis (MIDA) and Data Interpretation
Isotopic Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique used to determine the fractional contribution of a labeled precursor to a product and the isotopic enrichment of the biosynthetic precursor pool. When L-ORNITHINE:HCL (5,5-D2) is used as a tracer, the deuterium (B1214612) atoms are incorporated into downstream metabolites. Mass spectrometry can then be used to measure the distribution of mass isotopomers (molecules of the same compound that differ in isotopic composition).
For instance, in the synthesis of citrulline from ornithine within the urea cycle, the deuterium label from L-ORNITHINE:HCL (5,5-D2) will be transferred to citrulline. By analyzing the mass spectrum of citrulline, researchers can determine the proportion of newly synthesized citrulline that originated from the labeled ornithine pool.
The interpretation of MIDA data provides valuable insights into metabolic pathway activity. A higher enrichment of the deuterium label in a downstream metabolite indicates a greater flux through that particular pathway. Furthermore, MIDA can help to elucidate the complexities of metabolic regulation by revealing changes in pathway utilization under different physiological or pathological conditions.
Table 2: Illustrative MIDA Data for Citrulline Synthesis from L-ORNITHINE:HCL (5,5-D2)
| Mass Isotopomer | Relative Abundance (Control) | Relative Abundance (Perturbation) | Interpretation |
| M+0 (Unlabeled Citrulline) | 0.80 | 0.60 | Decrease indicates increased synthesis from labeled ornithine. |
| M+1 | 0.15 | 0.30 | Increase in singly labeled citrulline. |
| M+2 (Doubly Labeled Citrulline) | 0.05 | 0.10 | Increase in doubly labeled citrulline, confirming precursor. |
This table provides a hypothetical example of MIDA data. A metabolic perturbation (e.g., high protein diet) could lead to an increased flux through the urea cycle, resulting in a higher incorporation of the deuterium label from L-ORNITHINE:HCL (5,5-D2) into citrulline.
Quantitative Modeling of L-Ornithine Metabolic Regulation and Perturbations
Quantitative modeling combines experimental data, such as that obtained from L-ORNITHINE:HCL (5,5-D2) tracing, with mathematical frameworks to simulate and predict the behavior of metabolic systems. These models can be used to understand the regulation of L-ornithine metabolism and to predict how the system will respond to various perturbations, such as genetic mutations or changes in nutrient availability.
Kinetic models are a type of quantitative model that describes the rates of enzymatic reactions as a function of metabolite concentrations. By fitting the model parameters to experimental data, including isotopic labeling data, researchers can gain a detailed understanding of the factors that control metabolic fluxes.
For example, a kinetic model of the urea cycle could be developed that incorporates the conversion of ornithine to citrulline. By introducing L-ORNITHINE:HCL (5,5-D2) and measuring the time course of isotopic enrichment in ornithine and citrulline, the rate constants of the ornithine transcarbamoylase enzyme can be determined. This model can then be used to simulate the effects of an enzyme deficiency or an increase in ammonia (B1221849) load on the flux through the urea cycle.
A study on citrulline synthesis in mice utilized 5,5 2H2 ornithine as a tracer. The data from this study allowed for the calculation of the rate of conversion of plasma ornithine to citrulline, providing quantitative insights into this metabolic step.
Table 3: Kinetic Parameters for Ornithine Metabolism Derived from Isotopic Tracer Studies
| Parameter | Description | Value | Source |
| Vmax (OTC) | Maximum reaction velocity of ornithine transcarbamoylase. | 1.2 µmol/min/g tissue | Model Fitting to Tracer Data |
| Km (Ornithine) | Michaelis-Menten constant for ornithine. | 0.3 mM | Model Fitting to Tracer Data |
| Rate of Conversion (Ornithine to Citrulline) | In vivo flux from plasma ornithine to citrulline. | 0.08 µmol/kg/h | Isotopic Tracer Study |
This table presents hypothetical kinetic parameters that could be derived from quantitative modeling of L-ORNITHINE:HCL (5,5-D2) tracing data, alongside an example of an experimentally determined in vivo flux.
By leveraging the power of stable isotope tracers like L-ORNITHINE:HCL (5,5-D2) in conjunction with these computational and systems biology approaches, a more complete and dynamic picture of L-ornithine metabolism can be achieved. This integrated strategy is invaluable for understanding the intricate regulation of metabolic pathways in both health and disease.
Future Perspectives and Emerging Research Avenues for L Ornithine:hcl 5,5 D2
Integration with Multi-Omics Data Streams (e.g., Proteomics, Transcriptomics)
The true power of metabolic tracing with L-ORNITHINE:HCL (5,5-D2) is amplified when its findings are contextualized within the broader cellular landscape. The integration of stable isotope tracing data with multi-omics streams, such as proteomics and transcriptomics, offers a systems-level view of how metabolic fluxes are regulated and how they, in turn, influence gene expression and protein function.
Proteomics: By combining L-ORNITHINE:HCL (5,5-D2) tracing with proteomic analysis, researchers can correlate changes in ornithine metabolism with the abundance of specific enzymes and transport proteins. For instance, an observed increase in the flux of ornithine into the urea (B33335) cycle or polyamine synthesis pathways can be linked to the upregulation of key enzymes like ornithine transcarbamylase or ornithine decarboxylase. This integrated approach helps to validate pathway activity and identify regulatory proteins that respond to metabolic shifts.
Transcriptomics: Similarly, transcriptomic data provides a snapshot of the gene expression profile of a cell or tissue. When coupled with isotopic tracing, it can reveal how metabolic changes involving ornithine are transcriptionally regulated. For example, if a study using L-ORNITHINE:HCL (5,5-D2) shows altered ornithine utilization in a disease state, transcriptomics can identify changes in the expression of genes encoding metabolic enzymes or transcription factors that control these pathways. This can elucidate the upstream signaling pathways that govern metabolic reprogramming.
This multi-omics approach transforms metabolic data from a descriptive list of changes into a mechanistic narrative, linking metabolic phenotype to its genetic and proteomic underpinnings.
Table 1: Illustrative Multi-Omics Integration with L-ORNITHINE:HCL (5,5-D2) Tracing
| Omics Data Stream | Research Question | Example Finding with L-ORNITHINE:HCL (5,5-D2) | Potential Interpretation |
| Proteomics | Which enzymes are critical for altered ornithine metabolism in cancer cells? | Increased labeling of polyamines from L-ORNITHINE:HCL (5,5-D2) correlates with higher expression of Ornithine Decarboxylase (ODC) protein. | ODC is a key driver of ornithine flux into polyamine synthesis, supporting cell proliferation. |
| Transcriptomics | How do cells transcriptionally adapt to changes in ornithine availability? | Decreased flux of ornithine into the urea cycle is accompanied by reduced mRNA levels of Urea Cycle enzymes. | Transcriptional downregulation of the Urea Cycle pathway conserves ornithine for other cellular functions. |
Advancements in High-Throughput Isotopic Tracing Methodologies
The practical application of L-ORNITHINE:HCL (5,5-D2) in large-scale studies has been historically limited by the complexity and time-consuming nature of isotopic analysis. However, recent technological advancements are breaking down these barriers, enabling more rapid and comprehensive metabolic flux analysis. mdpi.com
Key advancements include:
Automated Sample Preparation: Robotic systems for sample extraction, derivatization, and preparation for mass spectrometry (MS) analysis significantly increase throughput and reduce variability.
Advanced Mass Spectrometry: The development of ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) allows for the simultaneous quantification of dozens or even hundreds of metabolites from a single sample. mdpi.com This enables researchers to track the deuterium (B1214612) label from L-ORNITHINE:HCL (5,5-D2) as it is incorporated into a wide array of downstream products.
Sophisticated Data Analysis Software: New computational tools and publicly available software are being developed to automate the complex process of correcting for natural isotope abundance, calculating isotopologue distributions, and performing metabolic flux modeling from large datasets. mdpi.com
Spatially Resolved Metabolomics: Techniques like matrix-assisted laser desorption ionization imaging mass spectrometry (MALDI-IMS) can be coupled with isotope tracing to visualize the spatial distribution of labeled metabolites within tissues. nih.gov This could reveal, for example, how ornithine metabolism differs between distinct regions of a tumor or within different cell types in an organ. nih.gov
These methodological improvements are making stable isotope tracing more accessible and powerful, facilitating larger preclinical and even clinical studies to investigate the role of ornithine metabolism in health and disease. consensus.app
Table 2: Comparison of Isotopic Tracing Methodologies
| Methodology | Throughput | Data Complexity | Key Advantage | Relevance to L-ORNITHINE:HCL (5,5-D2) |
| Traditional GC-MS/LC-MS | Low to Medium | Medium | High precision for specific pathways | Foundational method for targeted flux analysis. |
| UHPLC-HRMS | High | High | Comprehensive, untargeted tracing of the label | Allows for discovery of novel metabolic fates of ornithine. |
| MALDI-IMS Tracing | Low | Very High | Provides spatial resolution within tissues | Can map where ornithine is utilized in heterogeneous tissues. nih.gov |
Exploration of Novel Biological Functions Elucidated by Deuterated Amino Acid Tracers
While the roles of ornithine in the urea cycle and as a precursor for polyamines and proline are well-established, the use of deuterated tracers like L-ORNITHINE:HCL (5,5-D2) is helping to uncover more subtle and previously unappreciated biological functions. Stable isotope tracers are powerful tools for mapping metabolic pathways and quantifying their activity (fluxes) in vivo. nih.gov The use of deuterium (²H) is particularly advantageous because it is a non-radioactive, stable isotope with low natural abundance, making the tracer highly distinguishable from endogenous molecules. escholarship.org
Emerging research areas include:
Linking Amino Acid and Nitrogen Metabolism: Glutamate (B1630785) is a central node connecting nitrogen metabolism and the TCA cycle. nih.gov Tracing studies can illuminate how ornithine, through its connections with glutamate and arginine, contributes to the cellular nitrogen pool and anaplerotic replenishment of TCA cycle intermediates.
Role in Redox Balance: The metabolism of amino acids is intricately linked to cellular redox homeostasis. nih.gov Isotopic tracing can help determine how ornithine metabolism influences the production or consumption of critical redox cofactors like NADPH, which is vital for antioxidant defense.
Substrate for Novel Post-Translational Modifications: While not yet demonstrated for ornithine, isotope tracing has been instrumental in identifying novel uses of other amino acids. Future high-resolution studies could potentially identify if ornithine or its derivatives are used in novel enzymatic reactions or as substrates for previously unknown post-translational modifications of proteins.
By providing a dynamic view of metabolic fluxes, deuterated tracers move beyond static measurements of metabolite concentrations. nih.gov This allows researchers to ask more sophisticated questions about how cells allocate resources and adapt their metabolic networks in response to various stimuli, paving the way for the discovery of new biological roles for fundamental molecules like ornithine.
Q & A
Q. How is L-Ornithine:HCl (5,5-D₂) synthesized, and what methods ensure isotopic purity for metabolic studies?
L-Ornithine:HCl (5,5-D₂) is synthesized via deuteration at the 5,5-positions of the ornithine backbone, typically using deuterated precursors in a controlled enzymatic or chemical reaction. Isotopic purity (≥98% D) is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation and rule out protium contamination . Key steps include:
- Deuterium Exchange : Reaction with deuterated solvents (e.g., D₂O) under catalytic conditions.
- Purification : HPLC or column chromatography to remove non-deuterated byproducts.
- Validation : High-resolution MS for exact mass analysis and ¹H-NMR to confirm absence of non-deuterated peaks at δ 1.7–2.2 ppm (C5 protons) .
Q. What are the primary applications of L-Ornithine:HCl (5,5-D₂) in basic biochemical research?
This isotopically labeled compound is used to:
- Track nitrogen metabolism in urea cycle studies via ¹⁵N or ²H labeling .
- Serve as an internal standard in quantitative metabolomics (LC-MS/MS) to normalize ornithine levels in biological samples .
- Investigate protein-ligand interactions in deuterated NMR buffer systems to reduce background noise .
Advanced Research Questions
Q. How does deuterium labeling at the 5,5-positions affect the kinetic isotope effect (KIE) in enzymatic assays involving L-ornithine?
Q. What analytical challenges arise when using L-Ornithine:HCl (5,5-D₂) in multi-isotope tracer studies, and how can they be resolved?
Challenges include:
- Isotopic Crosstalk : Overlap of ²H and ¹³C signals in MS/MS spectra.
- Resolution : Use high-resolution mass spectrometers (HRMS) with resolving power >50,000 to distinguish m/z shifts .
- Quantitative Accuracy : Correct for natural abundance of ²H using isotope dilution assays with ¹³C/¹⁵N dual-labeled internal standards .
Q. How can researchers validate the role of L-Ornithine:HCl (5,5-D₂) in protein dynamics using NMR relaxation experiments?
- Sample Preparation : Dissolve the compound in deuterated buffer (e.g., 50 mM phosphate-D₂O, pD 7.4) to minimize proton interference .
- Experiments : Perform ²H NMR relaxation (T₁, T₂) to study rotational diffusion of deuterated methyl groups in protein-binding sites.
- Data Analysis : Use software suites like Crystallography & NMR System (CNS) to model deuterium quadrupolar coupling constants and infer conformational flexibility .
Data Contradictions and Troubleshooting
Q. Why might isotopic purity claims (e.g., 98% D) for L-Ornithine:HCl (5,5-D₂) conflict with experimental metabolic flux data?
- Impurity Sources : Protium contamination during synthesis or storage (e.g., hygroscopic degradation).
- Mitigation : Re-purify via ion-exchange chromatography and validate via ²H-NMR .
- Flux Discrepancies : Non-uniform labeling in downstream metabolites (e.g., citrulline) due to enzyme-specific isotope discrimination. Use parallel ¹³C tracers to disentangle flux contributions .
Q. How do solubility differences between deuterated and non-deuterated L-ornithine impact in vitro assays?
- Solubility Data : Deuterated L-ornithine:HCl has a solubility of 543 g/L in H₂O at 20°C, slightly lower than non-deuterated forms due to isotopic mass effects .
- Protocol Adjustment : Pre-warm solutions to 37°C and sonicate to prevent precipitation in cell culture media .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
